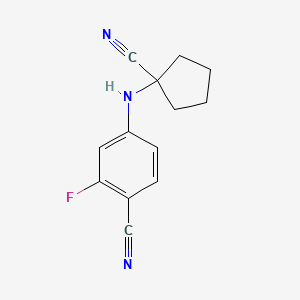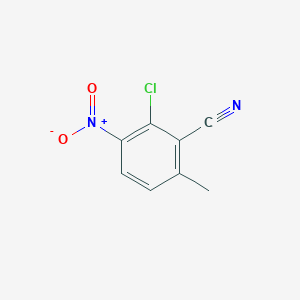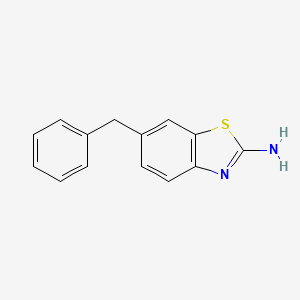![molecular formula C18H23ClN2O5 B8550292 tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8550292.png)
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is a complex organic compound with a unique structure that combines elements of furan, pyridine, and imidodicarbonate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo[2,3-c]pyridine core: This step involves the cyclization of a suitable precursor to form the furo[2,3-c]pyridine ring system.
Chlorination: Introduction of the chlorine atom at the 2-position of the furo[2,3-c]pyridine ring.
Methylation: Addition of a methyl group at the 3-position.
Imidodicarbonate formation: Reaction of the intermediate with di-tert-butyl imidodicarbonate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
化学反应分析
Types of Reactions
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and reduction: The furo[2,3-c]pyridine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The imidodicarbonate group can be hydrolyzed to form corresponding amines and carbonates.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the furo[2,3-c]pyridine ring.
Reduction: Reduced derivatives of the furo[2,3-c]pyridine ring.
Hydrolysis: Corresponding amines and carbonates.
科学研究应用
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a bioactive molecule.
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furo[2,3-c]pyridine ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with molecular targets.
相似化合物的比较
Similar Compounds
- Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)carbamate
- Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)urea
- Di-tert-butyl (2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)thiourea
Uniqueness
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate is unique due to the presence of the imidodicarbonate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the furo[2,3-c]pyridine ring with the imidodicarbonate group makes it a versatile compound for various applications.
属性
分子式 |
C18H23ClN2O5 |
|---|---|
分子量 |
382.8 g/mol |
IUPAC 名称 |
tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H23ClN2O5/c1-10-11-8-9-20-14(12(11)24-13(10)19)21(15(22)25-17(2,3)4)16(23)26-18(5,6)7/h8-9H,1-7H3 |
InChI 键 |
HBTIOUGSQWDHDF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C1C=CN=C2N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,8,9,10-Tetrahydro-6H-[1,3]dioxolo[4,5-g][3]benzazepine](/img/structure/B8550235.png)

![3-Tert-butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B8550256.png)








![2-But-3-ynyl-4-fluoro-benzo[d]thiazole](/img/structure/B8550330.png)
